D-Idose-18O6
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Overview
Description
D-Idose-18O6 is a stable isotope-labeled compound, specifically labeled with oxygen-18. It is a derivative of D-idose, a rare aldohexose sugar. The molecular formula of this compound is C6H12O6, and it has a molecular weight of 192.16. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Idose-18O6 involves the conversion of D-glucose to D-idose through a series of chemical reactions. One practical method includes the use of isopropylidene protection, followed by Shing silica gel-supported periodate cleavage of the C6-C7 bond of the heptonic acid, and selective reduction of C1 and/or C6 . This method ensures the stability of the compound and allows for its conversion under mild conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the use of stable isotope labeling techniques to incorporate oxygen-18 into the D-idose molecule. This is achieved through controlled reaction conditions and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
D-Idose-18O6 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions of this compound include periodate for oxidation, sodium cyanide for the Kiliani reaction, and various reducing agents for selective reduction . The reaction conditions are typically mild to prevent the degradation of the compound.
Major Products Formed
The major products formed from the reactions of this compound include D-iduronic acid and D-idonic acid. These products are valuable intermediates in the synthesis of other rare sugars and bioactive molecules .
Scientific Research Applications
D-Idose-18O6 has a wide range of scientific research applications, including:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative detection.
Mechanism of Action
The mechanism of action of D-Idose-18O6 involves its incorporation into metabolic pathways due to its stable isotope labeling. This allows researchers to trace the compound’s movement and interactions within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with the labeled D-idose.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-Idose-18O6 include D-iduronic acid, D-idonic acid, and other rare sugars such as D-sorbose and D-glucose .
Uniqueness
This compound is unique due to its stable isotope labeling with oxygen-18, which provides distinct advantages in tracing and studying metabolic pathways. This labeling makes it a valuable tool in various scientific research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
InChI Key |
GZCGUPFRVQAUEE-UVXBVQCISA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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